Imidazo[1,5-a]pyridine, 3-(2-methylphenyl)-1-(2-pyridinyl)-
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Overview
Description
1-(Pyridin-2-yl)-3-(o-tolyl)imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, material science, and various technological fields due to its unique structural and chemical properties .
Preparation Methods
The synthesis of 1-(Pyridin-2-yl)-3-(o-tolyl)imidazo[1,5-a]pyridine can be achieved through several synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of pyridine derivatives with o-tolyl imidazole under specific conditions to form the desired compound.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the imidazo[1,5-a]pyridine scaffold.
Oxidative Coupling: This method involves the coupling of pyridine and imidazole derivatives in the presence of oxidizing agents.
Tandem Reactions: These involve a sequence of reactions that occur in a single reaction vessel, leading to the formation of the imidazo[1,5-a]pyridine core.
Industrial production methods often utilize these synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Pyridin-2-yl)-3-(o-tolyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Pyridin-2-yl)-3-(o-tolyl)imidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)-3-(o-tolyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Pyridin-2-yl)-3-(o-tolyl)imidazo[1,5-a]pyridine can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Imidazo[1,5-a]pyridines: Other derivatives of this family may have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of 1-(Pyridin-2-yl)-3-(o-tolyl)imidazo[1,5-a]pyridine lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
848889-93-0 |
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Molecular Formula |
C19H15N3 |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
3-(2-methylphenyl)-1-pyridin-2-ylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C19H15N3/c1-14-8-2-3-9-15(14)19-21-18(16-10-4-6-12-20-16)17-11-5-7-13-22(17)19/h2-13H,1H3 |
InChI Key |
DKAJYUGCVSKAHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C3N2C=CC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
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